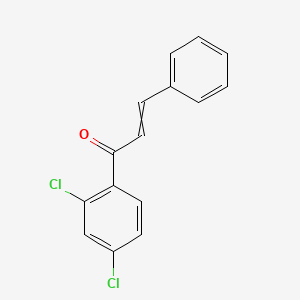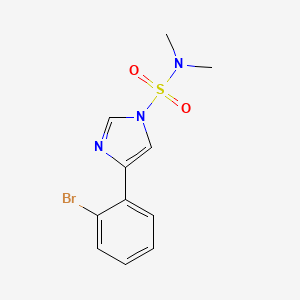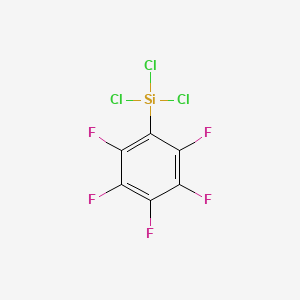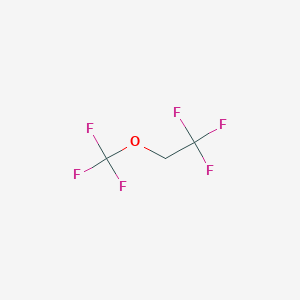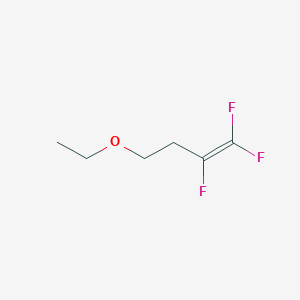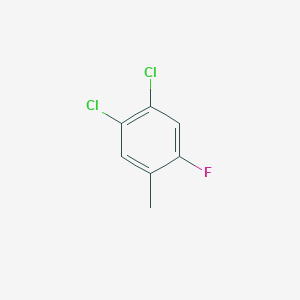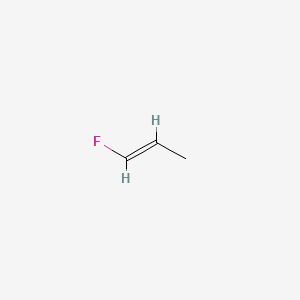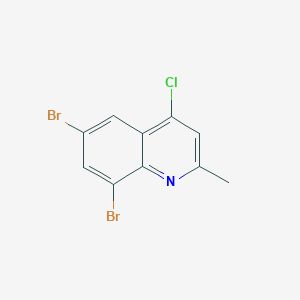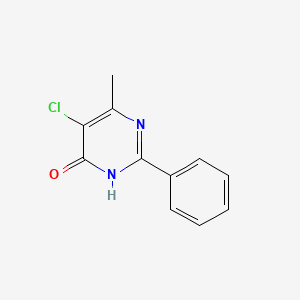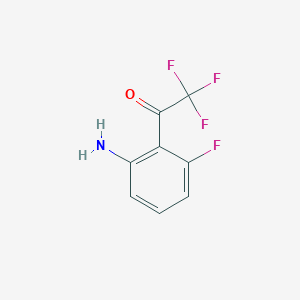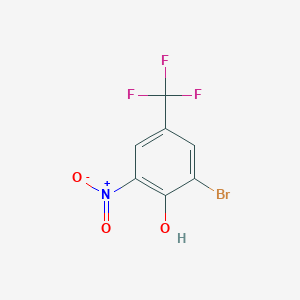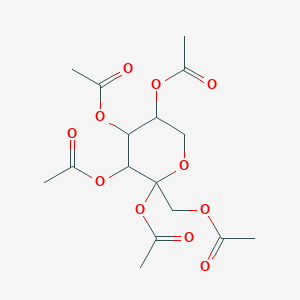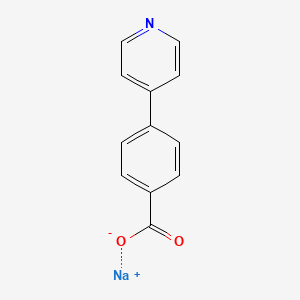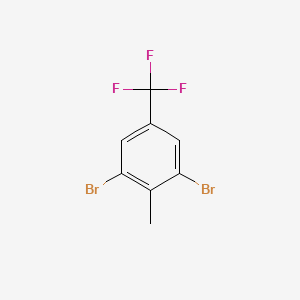
1,3-Dibromo-2-methyl-5-(trifluoromethyl)benzene
Overview
Description
The compound 1,3-Dibromo-2-methyl-5-(trifluoromethyl)benzene is a halogenated aromatic molecule that is not directly mentioned in the provided papers. However, related compounds and methodologies that could be applied to its synthesis and analysis are discussed in several papers. For instance, the synthesis of various brominated benzene derivatives and their subsequent functionalization is a common theme in the literature .
Synthesis Analysis
The synthesis of brominated benzene derivatives is often achieved through palladium-catalyzed cross-coupling reactions, as seen in the preparation of ethynylferrocene compounds . Similarly, the synthesis of 1,3,5-tris(hydrogensulfato) benzene through the reaction of phloroglucinol with chlorosulfonic acid demonstrates the potential for introducing functional groups onto a benzene ring . These methodologies could potentially be adapted for the synthesis of 1,3-Dibromo-2-methyl-5-(trifluoromethyl)benzene by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzene derivatives can be significantly influenced by the substituents attached to the ring. For example, the study of 1,3,5-tris(trifluoromethyl)benzene by gas-phase electron diffraction and quantum chemical calculations reveals how the electron-withdrawing trifluoromethyl groups can cause deviations from a regular hexagonal structure . This information is pertinent to understanding the potential molecular structure of 1,3-Dibromo-2-methyl-5-(trifluoromethyl)benzene, as the presence of bromine and trifluoromethyl groups would similarly affect its geometry.
Chemical Reactions Analysis
The reactivity of brominated benzene derivatives is often explored to create more complex molecules. For instance, the synthesis of 1,3,5-tri- and 1,2,4,5-tetrasubstituted tin and mercury derivatives of benzene showcases the versatility of bromobenzene compounds in organometallic chemistry . Additionally, the preparation of 1,3,5-tris(hydrogensulfato) benzene as a catalyst for the synthesis of pyrazol derivatives indicates that brominated benzene compounds can be used in catalysis . These examples suggest that 1,3-Dibromo-2-methyl-5-(trifluoromethyl)benzene could also participate in various chemical reactions, potentially leading to the formation of new materials or as intermediates in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzene derivatives are largely determined by their substituents. The study of 1,3,5-tris(trifluoromethyl)benzene provides insights into how trifluoromethyl groups can influence properties such as bond lengths and angles . The presence of bromine atoms would also impact the compound's reactivity, boiling point, and solubility. The synthesis of 1,3,5-tris(hydrogensulfato) benzene and its use as a catalyst demonstrates the potential for such compounds to have unique chemical properties that can be exploited in various reactions .
Scientific Research Applications
Catalytic Applications
- Catalysis in Electrophilic Trifluoromethylation: Methyltrioxorhenium was used as a catalyst for electrophilic trifluoromethylation of various aromatic and heteroaromatic compounds, demonstrating the potential of related compounds in catalysis (Mejía & Togni, 2012).
Synthesis of Chemical Compounds
- Synthesis of Triazoles: A method for synthesizing 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-[1,2,3]-triazoles was reported, showing the utility of related compounds in chemical synthesis (Hu et al., 2008).
- Suzuki-Miyaura Reaction Applications: The Suzuki-Miyaura reaction of 1,4-dibromo-2-(trifluoromethyl)benzene provides a route for synthesizing various trifluoromethylated di- and terphenyls (Ullah et al., 2011).
Studies on Molecular Structure
- Structural Analysis of Related Compounds: Studies on the crystal structure of dibromonitrotoluene, a compound structurally similar to 1,3-dibromo-2-methyl-5-(trifluoromethyl)benzene, provided insights into molecular conformation (Medjroubi et al., 2016).
- Influence of CF3 Group in Metal-Arene Bonding: The CF3 group in trifluorotoluene analogs was found to stabilize metal-arene bond strength, contributing to the understanding of molecular interactions in such compounds (Myers et al., 2017).
Protoporphyrinogen Oxidase Inhibitors
- Structural Analysis for Inhibition: Structures of certain trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors were analyzed, revealing the importance of the trifluoromethyl group in medicinal chemistry (Li et al., 2005).
Coordination Polymers
- Synthesis and Properties: Coordination polymers based on similar molecular structures were synthesized, highlighting potential applications in material science (He et al., 2020).
properties
IUPAC Name |
1,3-dibromo-2-methyl-5-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2F3/c1-4-6(9)2-5(3-7(4)10)8(11,12)13/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNWLQMFGMGAHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371616 | |
| Record name | 1,3-dibromo-2-methyl-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-2-methyl-5-(trifluoromethyl)benzene | |
CAS RN |
231953-31-4 | |
| Record name | 1,3-Dibromo-2-methyl-5-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=231953-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-dibromo-2-methyl-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



